Enhanced Lipophilicity (XLogP3-AA = 2.9) Compared to Non-Fluorinated Ethynylbenzoic Acid Analogs
The target compound exhibits a computed XLogP3-AA value of 2.9, significantly higher than the non-fluorinated analog 3-ethynylbenzoic acid (estimated XLogP ≈ 1.5 based on structural similarity to benzoic acid) [1]. This 1.4 log unit increase corresponds to an approximately 25-fold higher partition coefficient, indicating substantially enhanced membrane permeability and potential for improved oral bioavailability [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 3-Ethynylbenzoic acid (estimated XLogP ≈ 1.5) |
| Quantified Difference | ΔXLogP ≈ 1.4 (approximately 25-fold higher partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.10.14) |
Why This Matters
Higher lipophilicity enhances membrane permeability, a critical parameter for drug candidates requiring intracellular target engagement.
- [1] PubChem. (2025). 3-Ethynyl-5-(trifluoromethoxy)benzoic acid. PubChem CID: 165792088. XLogP3-AA value: 2.9. View Source
- [2] PubChem. (2025). Benzoic acid. PubChem CID: 243. XLogP3 value: 1.87. View Source
